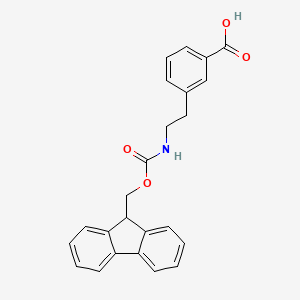

3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Carbon Nanotube Dispersion

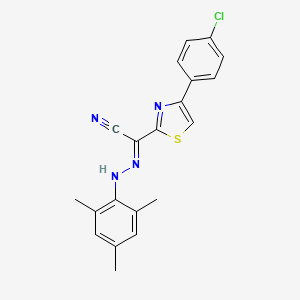

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, such as 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid, serve as surfactants for carbon nanotubes. They facilitate the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application is crucial for the development of nanotechnology-based materials and devices, offering enhanced dispersion capabilities that could be beneficial in various scientific and industrial fields (Cousins et al., 2009).

Fluorescence Probes for Reactive Oxygen Species

The compound is instrumental in the synthesis of novel fluorescence probes designed to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes can distinguish specific species of ROS, which is vital for understanding oxidative stress and its impact on biological systems. Such probes offer a non-invasive means to study the roles of hROS in biological and chemical applications, contributing significantly to the field of biomedical research (Setsukinai et al., 2003).

Oligomer Synthesis from Neuraminic Acid Analogues

This compound is used in the efficient synthesis of oligomers derived from amide-linked neuraminic acid analogues. The incorporation of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids into solid-phase synthesis leads to the creation of oligomers, which have potential applications in the development of new therapeutic agents and in the study of biological mechanisms involving neuraminic acid, a key component in cellular recognition and signaling processes (Gregar & Gervay-Hague, 2004).

Ligand Formation for Metal Complexes

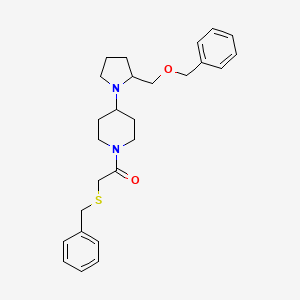

The condensation of similar compounds with amines leads to the formation of new O,N,O-tridentate ligands capable of forming metal complexes. This application is significant in the field of coordination chemistry, where such ligands and their metal complexes find uses in catalysis, material science, and as models for studying metalloprotein interactions. This innovative approach to ligand formation expands the toolbox of chemists designing new molecules with tailored properties for specific applications (Kudyakova et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of the compound “3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid” are currently unknown. The compound is a derivative of alanine , an amino acid involved in protein synthesis, suggesting potential interactions with proteins or enzymes in the body.

Mode of Action

The exact mode of action of this compound is not well-documented in the available literature. Given its structure, it may interact with its targets through covalent bonding, hydrogen bonding, or other types of molecular interactions. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests it may be used in peptide synthesis , where it serves as a protective group for the amino group. The exact changes resulting from these interactions would depend on the specific targets involved.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways. As an alanine derivative , this compound could potentially influence pathways involving protein synthesis or metabolism. The downstream effects would depend on the specific targets and pathways involved.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Given its potential role in peptide synthesis , it may influence protein structure and function, which could have various downstream effects on cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound is stable at room temperature , suggesting it may be sensitive to high temperatures. Additionally, its interaction with targets could be influenced by the pH of the environment, as pH can affect the ionization state of the compound and its targets.

Propriétés

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)17-7-5-6-16(14-17)12-13-25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTVECXGDDJJFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC(=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339169-33-3 |

Source

|

| Record name | 3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2781849.png)

![N-(3-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2781852.png)

![Methyl 2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2781858.png)

![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-2-chloro-N-(2,2-difluoroethyl)acetamide](/img/structure/B2781865.png)